(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate

Descripción general

Descripción

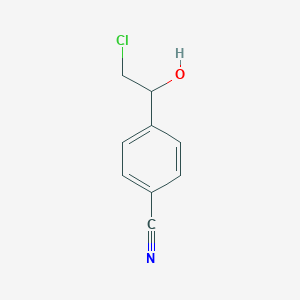

“(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C17H20O5S . It has a molecular weight of 336.40 . This compound is used in research and is classified under various categories such as Asymmetric Synthesis, Chiral Building Blocks, Organic Building Blocks, Sulfonates, Benzene Compounds, Alcohols, and Ethers .

Physical And Chemical Properties Analysis

“(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” is a solid compound that should be stored sealed in a dry environment at 2-8°C . The boiling point of this compound is not specified .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

This compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its ability to act as a protecting group for amino acids makes it valuable in the stepwise construction of peptide chains . The benzyloxy group protects the hydroxyl functionality, while the tosylate (4-methylbenzenesulfonate) group can be used to activate the compound for subsequent reactions.

Drug Discovery Research

In drug discovery, this compound is utilized as a reagent for the modification of lead compounds. Its specific stereochemistry is crucial for the creation of enantiomerically pure molecules, which are important for the activity and safety of new drugs .

Peptide Chemistry

The compound finds extensive use in peptide chemistry for the synthesis of complex peptides and proteins. It is particularly useful in solid-phase peptide synthesis (SPPS) where it can be used to introduce side-chain functionalities or to cap unreacted amino groups to prevent non-specific reactions .

Analytical Chemistry

Analytical chemists use this compound as a standard or reference material in chromatographic analyses to determine the purity of other substances. Its well-defined physical and chemical properties, such as melting point and specific rotation, make it an ideal candidate for such applications .

Material Science

In material science, the compound’s ability to undergo controlled reactions makes it a candidate for the synthesis of polymers with specific properties. It can be used to introduce phenylmethoxy groups into polymer chains, which can alter the material’s characteristics, such as its thermal stability and solubility .

Bioconjugation Techniques

Bioconjugation techniques often employ this compound to link small molecules to proteins or other biopolymers. The tosylate group can react with nucleophiles present on biomolecules, forming stable linkages that are useful in the study of biological systems .

Safety and Hazards

The safety and hazards associated with “(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate” are not specified in the search results . It’s important to handle all chemical compounds with appropriate safety measures, including the use of personal protective equipment and adherence to safe laboratory practices.

Propiedades

IUPAC Name |

[(2S)-2-hydroxy-3-phenylmethoxypropyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5S/c1-14-7-9-17(10-8-14)23(19,20)22-13-16(18)12-21-11-15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBMUWOSOGHUWSS-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](COCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201150026 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Benzyloxy)-2-hydroxypropyl 4-methylbenzenesulfonate | |

CAS RN |

16495-04-8 | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16495-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediol, 3-(phenylmethoxy)-, 1-(4-methylbenzenesulfonate), (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201150026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,6,7-Trihydroxy-5-methoxy-1,8,8,9-tetramethyl-8,9-dihydro-3H-phenaleno[1,2-b]furan-3-one](/img/structure/B102594.png)